molecular formula C9H12Cl3N B1451592 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride CAS No. 1216497-60-7

2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride

Cat. No. B1451592
M. Wt: 240.6 g/mol
InChI Key: DONBZZYSLNXYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride, commonly known as Dichlorphenamide (DCP), is an anticonvulsant drug used to treat seizures in humans. It is a derivative of phenytoin, a common anticonvulsant, and has a similar mechanism of action. DCP is used to treat generalized tonic-clonic seizures, partial seizures, and myoclonic seizures in adults and children. It is also used to treat idiopathic intracranial hypertension, a condition where the pressure inside the skull is abnormally high. DCP is a white crystalline powder that is soluble in water and has a molecular weight of 260.71 g/mol.

Scientific Research Applications

Structural and Conformational Studies

  • Crystal Structure Analysis : Research on derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, which have structural similarities to 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride, reveals insights into their crystal structures and conformational behaviors. These studies are crucial for understanding the molecular arrangement and potential applications in various fields (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

  • Spectroscopic Characterization : Spectroscopic studies, including NMR, infrared spectroscopy, and X-ray crystallography, have been conducted on cathinone derivatives similar to 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride. These studies provide essential data for the identification and understanding of such compounds, contributing to their potential application in various scientific fields (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Chemical Synthesis and Modification

  • Chemical Synthesis : The development of novel synthetic routes and modification of compounds similar to 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride is an area of research. These studies explore new methods of synthesis and potential applications in pharmaceuticals and other industries (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).

  • Adsorption Studies : Research on the adsorption capabilities of modified silica materials for compounds like 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride in aqueous solutions has implications for environmental cleanup and pollution control. Understanding these interactions can lead to the development of more efficient methods for removing toxic compounds from water (Ghaffari, Tehrani, Husain, Anbia, & Azar, 2014).

properties

IUPAC Name

2-(2,4-dichlorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONBZZYSLNXYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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